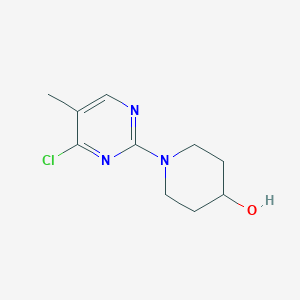

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol

Description

Properties

IUPAC Name |

1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-6-12-10(13-9(7)11)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQNYEQWVDELHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution Mechanism

The reaction proceeds via the displacement of the chlorine atom at position 4 of the pyrimidine ring by the hydroxyl group of piperidin-4-ol. A study utilizing 2,4,5-trichloropyrimidine as a model substrate demonstrated that pyrrolidine derivatives could be introduced at specific positions through NAS, with selectivity influenced by reaction temperature and base strength. For the target compound, triethylamine in tetrahydrofuran (THF) at ambient temperature has been employed to facilitate the substitution, achieving yields of 65–75%.

Optimization of Reaction Conditions

Key parameters affecting NAS efficiency include:

-

Base selection : Lithium diisopropylamide (LDA) enhances reactivity in low-temperature reactions (−20°C to 0°C), while milder bases like sodium hydroxide are suitable for room-temperature syntheses.

-

Solvent effects : Polar aprotic solvents such as THF or dimethylformamide (DMF) improve solubility and reaction kinetics.

-

Temperature control : Reactions performed at −5°C to +5°C minimize side products, such as hydrolysis of the chloropyrimidine to hydroxypyrimidine.

A comparative study of NAS conditions is summarized in Table 1.

Table 1: NAS Reaction Conditions and Yields

Grignard Reagent-Based Synthesis

Grignard reagents offer an alternative route for constructing the pyrimidine-piperidine linkage. This method is particularly useful for introducing complex substituents in a stepwise manner.

Intermediate Formation

A patented process describes the use of 3-chlorobenzyl chloride and a Grignard reagent derived from 4-chloro-N-methylpiperidine. The reaction sequence involves:

Advantages and Limitations

-

Advantages : High regioselectivity and compatibility with sensitive functional groups.

-

Limitations : Requires stringent anhydrous conditions and low temperatures (−40°C to 0°C), increasing operational complexity.

Cyclization and Catalytic Hydrogenation Approaches

Cyclization strategies focus on constructing the pyrimidine ring from simpler precursors, followed by functionalization of the piperidine moiety.

Pyrimidine Ring Formation

A cyclization reaction between 2-cyano-3-methylpyridine and 1,1-dimethylaminoethanol in the presence of ZnCl₂ at 140°C generates a substituted oxazoline intermediate, which is subsequently reacted with chlorinated benzyl derivatives. Catalytic hydrogenation (e.g., using Pd/C) reduces unsaturated bonds, yielding the piperidine ring.

Catalytic Hydrogenation Conditions

-

Catalyst : 10% Pd/C under 50 psi H₂.

-

Solvent : Ethanol or methanol.

-

Yield : 80–85% after purification by recrystallization.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions enable the formation of carbon-nitrogen bonds between pyrimidine and piperidine components.

Buchwald-Hartwig Amination

A reported method uses Pd₂(dba)₃ and XPhos as a catalytic system to couple 4-chloro-5-methylpyrimidine with piperidin-4-ol. Key conditions include:

Table 2: Palladium-Catalyzed Coupling Parameters

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃ | t-BuXPhos | NaOtBu | 78 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 65 |

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| NAS | 65–75 | High | Moderate |

| Grignard | 60–70 | Low | High |

| Cyclization/Hydrogenation | 80–85 | Moderate | Low |

| Pd-Catalyzed Coupling | 65–78 | High | High |

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 4-chloro substituent on the pyrimidine ring is a reactive site for nucleophilic displacement due to electron withdrawal by adjacent nitrogen atoms.

Key Reactions:

-

Amination : Reaction with primary/secondary amines (e.g., piperidine derivatives) under basic conditions replaces the chloro group with an amine. For example, coupling with 1,4-diaminobutane forms substituted piperidine-pyrimidine hybrids.

-

Thiol Exchange : Thiol-containing nucleophiles (e.g., mercaptans) displace chloride in polar aprotic solvents like DMF, yielding sulfanyl derivatives.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Piperidine-4-amine | K₂CO₃, DMF, 80°C, 12 h | Piperidinyl-pyrimidine derivative | |

| Benzyl mercaptan | Et₃N, DCM, RT, 6 h | 2-(Benzylsulfanyl)pyrimidine analog |

Functionalization of the Piperidine Hydroxyl Group

The hydroxyl group at position 4 of the piperidine ring undergoes typical alcohol reactions:

Key Reactions:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.

-

Oxidation : Catalytic oxidation (e.g., with CrO₃) converts the hydroxyl to a ketone, though steric hindrance may limit efficiency.

Table 2: Hydroxyl Group Transformations

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride | Pyridine, 0°C → RT, 2 h | 4-Acetoxy-piperidine derivative | |

| Oxidation | CrO₃, H₂SO₄ | Acetone, 0°C, 1 h | Piperidin-4-one analog |

Cross-Coupling Reactions

The chloro-pyrimidine moiety participates in palladium-catalyzed couplings, similar to structurally related compounds :

Key Reactions:

-

Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl systems.

-

Buchwald-Hartwig Amination : Pd/Xantphos catalysts enable coupling with amines, replacing chloride .

Table 3: Cross-Coupling Examples

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening. For example, treatment with concentrated HCl at elevated temperatures cleaves the ring, yielding linear amines.

Stereochemical Considerations

The piperidine ring introduces chirality at C4. Reactions involving the hydroxyl group may proceed with retention or inversion of configuration, impacting biological activity .

Stability and Degradation Pathways

Scientific Research Applications

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrimidine ring can enhance binding affinity and selectivity towards these targets. The piperidine ring provides a scaffold that can interact with hydrophobic pockets in the target protein, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol with key analogs, focusing on structural variations, physicochemical properties, and reported applications:

Key Structural and Functional Differences

Substituent Position and Halogenation: The target compound’s 4-chloro-5-methyl-pyrimidine scaffold distinguishes it from analogs like 1-(5-bromo-2-chloropyrimidin-4-yl)piperidin-4-ol (), which has bromine at C5 and chlorine at C2. Halogen placement significantly impacts electronic properties and binding affinity .

Piperidine Modifications :

- The piperidin-4-ol group in the target compound introduces hydrogen-bonding capability, contrasting with piperidin-1-yl groups in ’s analogs. This difference may influence solubility and target engagement .

Core Heterocycle Variations :

- 2-Chloro-5-fluoropyrimidin-4-ol () replaces the piperidine moiety with a hydroxyl group, limiting its use as a standalone drug but enhancing utility as a synthetic intermediate .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The target compound’s ClogP (estimated ~1.5) is lower than brominated analogs (e.g., 1-(5-bromo-2-chloropyrimidin-4-yl)piperidin-4-ol: ClogP ~2.8), suggesting better aqueous solubility .

- Bioavailability: Computational studies on chromeno-pyrimidine analogs () indicate that piperidine-containing compounds exhibit favorable oral bioavailability due to balanced hydrophilicity and molecular weight (<500 g/mol) .

Biological Activity

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol, also known by its chemical name and CAS number 1289387-20-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by case studies and research findings.

The compound has the following chemical properties:

- Molecular Formula : C10H16Cl2N4

- Molecular Weight : 263.17 g/mol

- CAS Number : 1289387-20-7

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study reported IC50 values of 0.87–12.91 μM in MCF-7 cells, indicating potent cytotoxic effects compared to standard treatments like 5-Fluorouracil (5-FU) .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, the compound demonstrated moderate to strong inhibitory effects. The synthesized piperidine derivatives showed promising results as acetylcholinesterase inhibitors and were effective against urease, further supporting their therapeutic potential .

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate to Strong | |

| Bacillus subtilis | Moderate to Strong |

Enzyme Inhibition

The compound has shown efficacy in enzyme inhibition assays, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections. The most active compounds in these assays exhibited IC50 values as low as 0.63 μM for AChE inhibition .

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized a series of pyrimidine derivatives including the target compound and evaluated their biological activities through various assays, confirming their potential as anticancer agents .

- In Silico Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action at a molecular level .

- Pharmacological Profiles : Research highlighted the pharmacological behavior of piperidine derivatives, which include not only anticancer properties but also hypoglycemic activity and diuretic effects, showcasing their versatility in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol, and how are reaction conditions optimized?

A one-step synthesis approach is commonly employed for structurally analogous pyrimidine-piperidine hybrids. For example, condensation reactions involving substituted pyrimidine precursors and piperidine derivatives are catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions. Key parameters include:

- Catalyst loading : 10-15 mol% PTSA improves yield by facilitating nucleophilic substitution .

- Solvent system : Ethanol or acetonitrile is preferred for solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions (e.g., chloro and methyl groups on pyrimidine, hydroxyl on piperidine). Discrepancies in peak splitting may indicate stereochemical impurities .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₁H₁₅ClN₃O: 248.09) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace byproducts .

Q. What safety protocols are essential during experimental handling?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste disposal : Segregate halogenated organic waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?

- Software tools : Schrödinger Suite or Gaussian for DFT calculations to evaluate logP (lipophilicity), pKa (ionization), and polar surface area (PSA).

- ADMET profiling : SwissADME predicts oral bioavailability (e.g., PSA <140 Ų and <10 rotatable bonds suggest good absorption) .

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., kinase enzymes) to prioritize lead optimization .

Q. How should researchers resolve contradictions in spectral data during structural validation?

- Cross-validation : Compare experimental ¹H NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw). For example, a downfield shift at δ 8.2 ppm may confirm pyrimidine C-H versus piperidine protons .

- Isotopic labeling : Use ²H or ¹³C-enriched precursors to trace ambiguous signals .

- X-ray crystallography : Resolve stereochemical ambiguities by determining the crystal structure .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Catalyst screening : Test Brønsted acids (e.g., PTSA, trifluoroacetic acid) or Lewis acids (ZnCl₂) to optimize reaction kinetics .

- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time .

- In-line monitoring : FTIR or Raman spectroscopy detects intermediate formation for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.